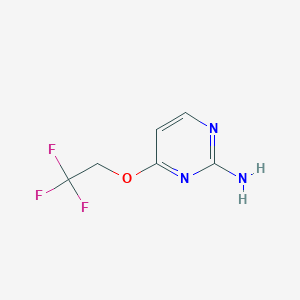

4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

852921-89-2 |

|---|---|

Molecular Formula |

C6H6F3N3O |

Molecular Weight |

193.13 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-4-1-2-11-5(10)12-4/h1-2H,3H2,(H2,10,11,12) |

InChI Key |

CKMGVKJWGNIPMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1OCC(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrimidin-2-amines

The synthesis of pyrimidin-2-amines serves as a foundational aspect in the production of 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine. Various methods have been developed for the efficient construction of the 2-aminopyrimidine (B69317) scaffold.

Nucleophilic Aromatic Substitution Approaches for Pyrimidine (B1678525) Core Functionalization

Nucleophilic aromatic substitution (SNAr) is a principal strategy for the functionalization of the pyrimidine ring. researchgate.net This approach is particularly effective for pyrimidines due to the electron-deficient nature of the ring system, which is further enhanced by the presence of nitrogen atoms. In the context of synthesizing pyrimidin-2-amines, a common method involves the displacement of a suitable leaving group, such as a halogen, from the pyrimidine core by an amine nucleophile. The reactivity of halopyrimidines in SNAr reactions is a critical factor, and this method is widely used for introducing various substituents onto the pyrimidine ring. mdpi.com

The regioselectivity of nucleophilic attack is a key consideration in the functionalization of polysubstituted pyrimidines. For instance, in dihalopyrimidines, the substitution of one halogen over another can often be controlled by reaction conditions and the nature of the nucleophile.

Catalyst-Free and Solvent-Free Synthetic Methods for 2-Aminopyrimidine Derivatives

In a move towards more environmentally benign and efficient chemical processes, catalyst-free and solvent-free methods for the synthesis of 2-aminopyrimidine derivatives have been developed. mdpi.com One such approach involves the fusion of a dichloropyrimidine, for example, 2-amino-4,6-dichloropyrimidine (B145751), with a variety of amines in the presence of a base like triethylamine. mdpi.comresearchgate.net This method proceeds without the need for a catalyst or a solvent, offering advantages in terms of reduced waste and simplified purification procedures. mdpi.com The reactions are typically carried out by heating the neat mixture of reactants. mdpi.com Multicomponent reactions (MCRs) also represent a powerful strategy for the catalyst-free synthesis of aminopyridine and aminopyrimidine scaffolds from readily available starting materials. mdpi.com

Modern Synthetic Techniques for Pyrimidine Analogues, Including Microwave-Assisted Protocols

Modern synthetic chemistry has increasingly adopted enabling technologies to accelerate and improve reaction outcomes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient preparation of a wide range of heterocyclic compounds, including pyrimidine analogues. nih.govbenthamdirect.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products. nih.gov This technique has been successfully applied to various reactions for pyrimidine synthesis, including multicomponent reactions and nucleophilic aromatic substitutions. nih.govresearchgate.net The use of microwave heating is considered a green chemistry approach as it can lead to reduced energy consumption and the use of less hazardous solvents. benthamdirect.com

Specific Routes for Incorporating the 2,2,2-Trifluoroethoxy Group

The introduction of the 2,2,2-trifluoroethoxy moiety onto the pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through etherification reactions or by derivatization from a halogenated intermediate.

Etherification Reactions Involving 2,2,2-Trifluoroethanol (B45653) and Pyrimidine Precursors

The formation of the ether linkage in this compound can be accomplished through an etherification reaction. One common strategy involves the reaction of a pyrimidine precursor bearing a hydroxyl group at the 4-position with a reagent that can introduce the 2,2,2-trifluoroethyl group. However, a more prevalent approach is the reaction of a halogenated pyrimidine with 2,2,2-trifluoroethanol in the presence of a base. This reaction is a variation of the Williamson ether synthesis.

In a typical procedure, 2,2,2-trifluoroethanol is deprotonated by a suitable base, such as sodium hydride, to form the corresponding sodium 2,2,2-trifluoroethoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of a 4-halopyrimidin-2-amine, displacing the halide and forming the desired ether. The choice of solvent and reaction temperature is critical for the success of this reaction.

While direct examples for the synthesis of this compound via this method are not extensively detailed in the provided search results, the synthesis of analogous trifluoroethoxy-substituted pyridines has been reported, where 2,2,2-trifluoroethanol is reacted with a chloropyridine derivative. researchgate.net

Derivatization from Halogenated Pyrimidine Intermediates

A key and widely utilized strategy for the synthesis of this compound involves the use of a halogenated pyrimidine intermediate, most commonly 2-amino-4-chloropyrimidine (B19991). This intermediate serves as a versatile precursor for the introduction of the trifluoroethoxy group via a nucleophilic aromatic substitution reaction.

The synthesis of 2-amino-4-chloropyrimidine derivatives can be achieved through various means, including the reaction of 2-aminopyrimidin-4-ol with a chlorinating agent like phosphorus oxychloride. Once obtained, the 2-amino-4-chloropyrimidine can be reacted with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide). The alkoxide displaces the chloride ion at the 4-position of the pyrimidine ring to yield this compound. This reaction is often carried out in an inert solvent, and the reaction conditions, such as temperature and reaction time, are optimized to ensure high conversion and yield. The reactivity of the C4 position in 2-amino-4-chloropyrimidine towards nucleophilic attack is generally higher than the C2 position. stackexchange.com

Microwave irradiation can also be employed to facilitate this nucleophilic substitution, potentially leading to shorter reaction times and improved yields. nih.gov The reaction of 2-amino-4-chloropyrimidine with various amines under microwave conditions has been reported to proceed efficiently. nih.gov A similar microwave-assisted approach could be envisioned for the reaction with 2,2,2-trifluoroethoxide.

The following table summarizes the key intermediates and reagents involved in the synthetic methodologies discussed:

| Compound Name | Role in Synthesis |

| 2-Amino-4,6-dichloropyrimidine | Starting material for catalyst-free synthesis of 2-aminopyrimidine derivatives. |

| Triethylamine | Base used in catalyst-free and solvent-free reactions. |

| 2-Amino-4-chloropyrimidine | Key halogenated intermediate for derivatization. |

| 2,2,2-Trifluoroethanol | Source of the 2,2,2-trifluoroethoxy group. |

| Sodium Hydride | Base used to deprotonate 2,2,2-trifluoroethanol. |

| Sodium 2,2,2-trifluoroethoxide | Nucleophile in the etherification reaction. |

| Phosphorus Oxychloride | Chlorinating agent for converting hydroxypyrimidines to chloropyrimidines. |

Below is an interactive data table summarizing the reaction conditions for the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine as reported in a study. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Amino-4,6-dichloropyrimidine | Aniline | Triethylamine | None | 80-90 | 83 |

| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine | None | 80-90 | 84 |

| 2-Amino-4,6-dichloropyrimidine | 4-Bromoaniline | Triethylamine | None | 80-90 | 80 |

| 2-Amino-4,6-dichloropyrimidine | 2,3-Dimethylaniline | Triethylamine | None | 80-90 | 81 |

| 2-Amino-4,6-dichloropyrimidine | 4-Butoxyaniline | Triethylamine | None | 80-90 | 86 |

| 2-Amino-4,6-dichloropyrimidine | 4-Octoxyaniline | Triethylamine | None | 80-90 | 85 |

Functional Group Interconversions and Modifications of the Pyrimidine Scaffold

The chemical versatility of this compound allows for a range of modifications to its core structure. These transformations are crucial for the development of new derivatives with tailored properties. The primary sites for modification are the exocyclic amino group and the pyrimidine ring itself.

Transformations at the Exocyclic Amino Group

The exocyclic amino group at the C2 position of the pyrimidine ring is a key site for functionalization. As a nucleophile, it can undergo various chemical reactions to form a diverse array of derivatives. The reactivity of this amino group is influenced by the electron-withdrawing nature of the pyrimidine ring.

Common transformations include:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce a variety of substituents or to serve as a protecting group strategy. libretexts.org The resulting amide is less nucleophilic than the starting amine. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base yields sulfonamides. libretexts.org Sulfonamides are generally stable compounds, but the sulfonyl group can be removed under specific reductive conditions if it is used as a protecting group. libretexts.org

Alkylation and Arylation: While direct alkylation can be challenging to control and may lead to multiple substitutions, specific methods can achieve mono-alkylation. Arylation reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, coupling the aminopyrimidine with aryl halides.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules.

These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships by modifying the hydrogen-bonding capabilities and steric profile of the amino group.

Derivatization and Substitution on the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient system, which dictates its reactivity towards substitution.

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, compounded by the electron-withdrawing trifluoroethoxy group, makes it generally unreactive towards electrophilic aromatic substitution. However, the C5 position is the most electron-rich and therefore the most likely site for such reactions to occur, albeit often requiring harsh conditions. Activating the ring or using potent electrophiles may be necessary. For instance, modifications to related diaminopyrimidine systems have included the introduction of an amino group at the C-5 position. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While the 2,2,2-trifluoroethoxy group is not a typical leaving group for SNAr reactions, substitutions at other positions are key in the synthesis of the broader 2-aminopyrimidine family. A common synthetic strategy involves the displacement of a halogen, typically chlorine, at the C4 position with an amine or an alcohol. For example, various 2-amino-4-substituted pyrimidine derivatives are synthesized from a 2-amino-4-chloropyrimidine precursor by reaction with different amines. nih.gov

Modification of Substituents: In some cases, derivatization can occur on the substituents themselves. For instance, in related pyrimidine structures, modifications have included the esterification of alcohol groups on side chains attached to the pyrimidine core. nih.gov

The strategic modification of the pyrimidine ring is a powerful tool for fine-tuning the electronic and physical properties of the molecule.

Strategic Use of Protecting Groups in Complex Synthesis

In multi-step syntheses involving this compound, the protection of the exocyclic amino group is often a critical step to prevent unwanted side reactions. libretexts.org The choice of a protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal. uchicago.eduucoz.com

An ideal protecting group should be:

Easy to introduce in high yield.

Stable under a wide range of reaction conditions.

Selectively removable under mild conditions without affecting other functional groups. ucoz.com

Commonly used protecting groups for the 2-amino function on a pyrimidine ring include carbamates and acyl groups.

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild acidic conditions (e.g., TFA in CH₂Cl₂) | Stable to a wide variety of conditions; easily removed. fiveable.me |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid. libretexts.org | Removable by hydrogenation, which is a mild condition for many other functional groups. libretexts.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild basic conditions (e.g., piperidine (B6355638) in DMF) | Base-labile, offering orthogonal protection strategies with acid-labile groups like Boc. ucoz.comwikipedia.org |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Basic or acidic hydrolysis | Common and inexpensive, but removal can sometimes require harsh conditions. wikipedia.org |

| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., sodium in liquid ammonia) or strong acid. wikipedia.org | Forms a very stable sulfonamide. fiveable.me |

The strategic application of these protecting groups enables complex chemical manipulations on other parts of the molecule while the reactive amino group is masked, allowing for the efficient construction of intricate molecular architectures. researchgate.netchemrxiv.org

Reactivity and Reaction Mechanisms

Reactivity Profile of the Pyrimidin-2-amine Moiety

The pyrimidin-2-amine core of the molecule exhibits a dual reactivity profile. The exocyclic amino group possesses nucleophilic characteristics, while the pyrimidine (B1678525) ring itself is inherently electron-deficient, making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution.

Nucleophilic Characteristics of the Amino Group

The lone pair of electrons on the nitrogen atom of the 2-amino group imparts nucleophilic character to the molecule. libretexts.org This allows it to participate in reactions with various electrophiles. The nucleophilicity of amines is generally correlated with their basicity; however, the presence of the electron-withdrawing pyrimidine ring and the 4-(2,2,2-trifluoroethoxy) group is expected to reduce the basicity and, consequently, the nucleophilicity of the amino group compared to simple alkylamines. masterorganicchemistry.com

The reactivity of the amino group in aminopyrimidines is well-established in nucleophilic substitution reactions, where it can displace leaving groups on other molecules. libretexts.orgresearchgate.net For instance, 2-aminopyrimidines can react with acyl chlorides or acid anhydrides to form the corresponding amides. libretexts.org While specific studies on 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine are limited, the general reactivity pattern of 2-aminopyrimidines suggests that the amino group will be the primary site of reaction with strong electrophiles.

| Reactant | Product Type | Conditions |

|---|---|---|

| Acyl Halides | N-Acyl-2-aminopyrimidines | Typically in the presence of a base |

| Acid Anhydrides | N-Acyl-2-aminopyrimidines | Often requires heating |

| Alkyl Halides | N-Alkyl-2-aminopyrimidines (and polyalkylation products) | Can lead to a mixture of products |

Electrophilic Aromatic Substitution Pathways on the Pyrimidine Ring

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency makes electrophilic aromatic substitution reactions on the pyrimidine ring challenging, as it deactivates the ring towards attack by electrophiles. wikipedia.orgbhu.ac.in

However, the presence of the electron-donating 2-amino group at the C2 position can activate the pyrimidine ring towards electrophilic substitution. researchgate.net Electron-donating groups increase the electron density of the ring, particularly at the ortho and para positions. In the case of 2-aminopyrimidine (B69317), the C5 position is the most activated and, therefore, the most likely site for electrophilic attack. wikipedia.orgresearchgate.net

Despite the activating effect of the amino group, the 4-(2,2,2-trifluoroethoxy) group is expected to have a deactivating effect on the ring due to the strong electron-withdrawing nature of the trifluoromethyl group. This deactivation would further hinder electrophilic substitution. Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation, which are feasible on activated pyrimidine systems, would likely require harsh conditions for this compound. wikipedia.org

Chemical Behavior of the 2,2,2-Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is generally considered a stable moiety. However, its stability can be influenced by the reaction conditions, particularly the presence of strong acids or bases.

Stability and Potential Cleavage Under Acidic or Basic Conditions

Ethers are generally stable compounds, but they can be cleaved under strongly acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. beilstein-journals.org The mechanism of acidic ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. beilstein-journals.org For this compound, protonation of the ether oxygen would be the first step, followed by nucleophilic attack at the ethyl carbon or the pyrimidine C4 carbon. Cleavage at the ethyl carbon would be disfavored due to the destabilizing effect of the adjacent trifluoromethyl group on any potential carbocation intermediate.

Mechanistic Investigations of Key Synthetic Transformations

Detailed mechanistic studies specifically for the synthesis and reactions of this compound are not extensively reported in the available literature. However, the synthesis of this compound likely follows established methods for the preparation of substituted pyrimidines.

Computational and Theoretical Studies

Molecular Modeling for Conformational Analysis and Structural Prediction

Molecular modeling techniques are employed to predict the three-dimensional structure of 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine and to analyze its possible conformations. This process typically begins with the construction of a 2D chemical structure, which is then converted into a 3D model. Energy minimization algorithms are subsequently applied to identify the most stable conformation, which is the one with the lowest potential energy.

| Parameter | Description |

| Dihedral Angle 1 (C-C-O-C) | Rotation around the bond connecting the ethoxy group to the pyrimidine (B1678525) ring. |

| Dihedral Angle 2 (F-C-C-O) | Rotation around the bond within the trifluoroethyl group. |

| Potential Energy | The calculated energy for a given conformation. Lower values indicate greater stability. |

These analyses help in understanding the preferred shapes the molecule is likely to adopt in a biological environment.

In Silico Approaches for Ligand-Target Interactions and Binding Prediction

In silico methods are instrumental in predicting how this compound might interact with specific protein targets, a critical step in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. uomustansiriyah.edu.iq For this compound, docking simulations can be performed with various protein targets to identify potential binding sites and to understand the geometry of the ligand-receptor complex. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal the most likely binding pose and provide an estimate of the binding energy. researchgate.net

Once a plausible binding mode is identified through docking, a more detailed analysis of the non-covalent interactions between this compound and the protein's active site is conducted. These interactions are crucial for the stability of the ligand-protein complex. Key interactions for this molecule would likely involve:

Hydrogen Bonds: The amine group on the pyrimidine ring can act as a hydrogen bond donor, while the nitrogen atoms within the ring can act as acceptors. tandfonline.com

Van der Waals Interactions: The aromatic pyrimidine ring and the trifluoroethoxy group can engage in van der Waals contacts with hydrophobic residues in the binding pocket. researchgate.net

Halogen Bonds: The fluorine atoms of the trifluoroethoxy group could potentially form halogen bonds with electron-donating atoms in the protein.

| Interaction Type | Potential Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | 2-amino group | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens | Serine, Threonine, Tyrosine, Lysine |

| Hydrophobic Interactions | Pyrimidine ring, Ethoxy chain | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bonding | Trifluoromethyl group | Carbonyl oxygens of the peptide backbone |

Quantum Chemical Calculations to Understand Reactivity and Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of this compound. researchgate.netplu.mx These methods can provide insights into the molecule's reactivity, such as identifying the most likely sites for nucleophilic or electrophilic attack. For instance, the distribution of electron density across the molecule can be calculated to highlight electron-rich and electron-poor regions. This information is valuable for predicting how the molecule might be metabolized or how it could participate in chemical reactions. researchgate.net

Theoretical Predictions for Molecular Properties Influencing Biological Activity

Computational methods can predict various molecular properties that are known to influence a compound's biological activity, often referred to as physicochemical properties. For this compound, these predictions can guide the assessment of its drug-like characteristics. tandfonline.comresearchgate.net Key properties that can be theoretically predicted include:

Lipophilicity (LogP): This parameter indicates the molecule's solubility in lipids versus water and affects its ability to cross cell membranes. The presence of the trifluoroethoxy group is expected to increase lipophilicity.

Polar Surface Area (PSA): This is the surface area of the molecule that arises from polar atoms (usually oxygen and nitrogen). PSA is related to a molecule's ability to permeate biological barriers.

Molecular Weight: This fundamental property is a key consideration in many drug-likeness rules.

Number of Hydrogen Bond Donors and Acceptors: These counts are important for predicting the molecule's binding interactions and solubility. tandfonline.com

These theoretical predictions, while not providing specific biological outcomes, are essential for the early-stage evaluation of a compound's potential as a therapeutic agent.

Biological Activity and Pharmacological Relevance in Vitro Focus

Enzyme Inhibition Studies of Pyrimidine-2-amine Derivatives

The ability of pyrimidine-2-amine derivatives to interact with and inhibit various enzymes is a key area of research. These interactions are fundamental to their potential therapeutic applications, particularly in oncology and inflammatory diseases.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process crucial for maintaining genomic integrity. nih.gov Dysregulation and overexpression of PLK4 are linked to tumorigenesis, making it an attractive target for cancer therapy. nih.govrsc.org A series of novel pyrimidine-2-amine derivatives have been developed and evaluated as potent PLK4 inhibitors.

Utilizing a scaffold hopping strategy, researchers have identified compounds with significant PLK4 inhibitory activity. For instance, one study led to the discovery of compound 8h , which demonstrated high potency with an IC50 value of 0.0067 μM. rsc.org Another study identified compound 14i as a potent PLK4 inhibitor with an IC50 of 11.2 nM. rsc.org This compound also showed significant antiproliferative effects in breast cancer cell lines. rsc.org These inhibitors typically interact with the ATP-binding pocket of the kinase, forming hydrogen bonds with key residues in the hinge region, such as Cys92 and Glu90. rsc.org

| Compound | PLK4 IC50 | Reference |

|---|---|---|

| Compound 8h | 6.7 nM (0.0067 µM) | rsc.org |

| Compound 14i | 11.2 nM | rsc.org |

| R1530 | 6 nM | rsc.org |

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is associated with diseases such as type 2 diabetes, Alzheimer's disease, and cancer. oup.comnih.gov The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series of compounds has been studied for its interaction with human GSK-3. oup.com Molecular docking studies have shown that these derivatives can form three key hydrogen bonds within the active site of GSK-3. oup.com

In other research, a series of thieno[3,2-c]pyrazol-3-amine derivatives were designed as potential GSK-3β inhibitors. One compound, 16b , was identified as a particularly potent inhibitor with an IC50 value of 3.1 nM in in vitro assays. nih.gov This highlights the potential of the pyrimidine-amine scaffold in developing highly effective GSK-3β inhibitors.

| Compound | GSK-3β IC50 | Reference |

|---|---|---|

| Compound 16b (thieno[3,2-c]pyrazol-3-amine derivative) | 3.1 nM | nih.gov |

Janus Kinase 2 (JAK2) Inhibition and Selectivity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases essential for cytokine signaling. nih.gov The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors highly sought after for therapeutic intervention. nih.govnih.gov

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. The optimal compound from this series, A8 , showed excellent potency against JAK2 kinase with an IC50 value of 5 nM. nih.gov Crucially, it also demonstrated significant selectivity over other JAK family members, with selectivity ratios of 38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2. nih.gov Similarly, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been explored, with compound 13ac showing high potency against JAK2 kinase with an IC50 of 3 nM. nih.gov

| Compound | JAK2 IC50 | Selectivity (Fold vs. JAK2) | Reference |

|---|---|---|---|

| Compound A8 | 5 nM | JAK1 (38.6x), JAK3 (54.6x), TYK2 (41.2x) | nih.gov |

| Compound 13ac | 3 nM | Not specified | nih.gov |

Beta-Glucuronidase Inhibition

Increased activity of β-glucuronidase is associated with various pathological conditions, including certain cancers and infections, making it a relevant target for inhibitor development. nih.govnih.gov A study involving twenty-seven 2-aminopyrimidine (B69317) derivatives identified several compounds with significant β-glucuronidase inhibitory activity. nih.govnih.gov

Among the tested compounds, one derivative, compound 24 , which features a piperazinyl substituent, was the most potent inhibitor, displaying an IC50 value of 2.8 ± 0.10 µM. nih.govnih.gov This potency was markedly superior to that of the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 45.75 ± 2.16 µM. nih.govnih.gov Structure-activity relationship studies indicated that the presence of a hydrogen atom on the piperazinyl moiety may be crucial for its inhibitory activity. nih.gov

| Compound | β-Glucuronidase IC50 (µM) | Reference |

|---|---|---|

| Compound 24 | 2.8 ± 0.10 | nih.govnih.gov |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | nih.govnih.gov |

Plasmodial Kinase Inhibition (e.g., PfGSK3/PfPK6)

The emergence of drug-resistant malaria parasites necessitates the discovery of novel antimalarial agents that act on new targets. Plasmodial kinases such as Plasmodium falciparum GSK3 (PfGSK3) and PfPK6 are considered essential for the parasite's life cycle and are viable drug targets. acs.orgchemrxiv.org

Researchers have identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of both PfGSK3 and PfPK6. acs.org One study culminated in the discovery of compounds 23d and 23e , which showed potent dual inhibitory activity. sciprofiles.com Compound 23e exhibited IC50 values of 97 nM against PfGSK3 and 8 nM against PfPK6. sciprofiles.com These dual inhibitors also demonstrated antiplasmodial activity against blood-stage parasites, underscoring their potential for further development as antimalarial drugs. acs.orgsciprofiles.com

| Compound | PfGSK3 IC50 | PfPK6 IC50 | Reference |

|---|---|---|---|

| Compound 23d | 172 nM | 11 nM | sciprofiles.com |

| Compound 23e | 97 nM | 8 nM | sciprofiles.com |

Antimicrobial Activities in Vitro

Pyrimidine-2-amine derivatives have demonstrated a broad spectrum of antimicrobial activities. ijpsjournal.com Their efficacy has been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov

In one study, a series of newly synthesized pyrimidin-2-amine analogues were screened for their in vitro antimicrobial potential using the tube dilution method. nih.gov The evaluation was conducted against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and fungal species like Aspergillus niger and Candida albicans. nih.gov Another study investigated synthesized amino-pyrimidine derivatives and found them to show moderate to good antibacterial activity against B. subtilis and E. coli, and significant antifungal activity against C. albicans and A. niger. rjptonline.org The results, often recorded as Minimum Inhibitory Concentration (MIC), indicate the potential of these compounds as leads for the development of new antimicrobial agents. nih.gov

Antibacterial Efficacy

There is currently no available data from in vitro studies to confirm or refute the antibacterial efficacy of 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine against various bacterial strains. Standard assays such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determinations would be necessary to evaluate its potential as an antibacterial agent.

Antifungal Efficacy

Similarly, the antifungal potential of this compound has not been reported. In vitro susceptibility testing against common fungal pathogens is required to ascertain any activity in this area.

Antituberculosis Activity

The in vitro activity of this compound against Mycobacterium tuberculosis has not been documented. Future research would need to involve specialized laboratory assays to determine if this compound exhibits any inhibitory effects on the growth of this bacterium.

Modulation of Ion Channels (e.g., KCNQ family) in Vitro

The effect of this compound on the function of ion channels, such as the KCNQ family, is an area that remains to be explored. Electrophysiological studies, for instance, would be essential to determine if the compound can modulate the activity of these important physiological regulators.

Immunosuppressive and Anti-inflammatory Potentials in Vitro

There is a lack of published research on the in vitro immunosuppressive and anti-inflammatory properties of this compound. Investigations using relevant cell-based assays are needed to assess its potential to modulate immune responses and inflammatory pathways.

Antiproliferative Activity Against Various Cancer Cell Lines in Vitro

Specific data on the antiproliferative effects of this compound against various cancer cell lines are not available. In vitro screening against a panel of human cancer cell lines would be the first step in determining any potential cytotoxic or cytostatic activity.

Structure Activity Relationship Sar Studies

Correlation Between Substituent Modifications on the Pyrimidine (B1678525) Ring and In Vitro Efficacy

Modifications to the pyrimidine ring are pivotal in determining the in vitro efficacy of 2-aminopyrimidine (B69317) derivatives. The nature, size, and position of substituents can drastically alter the compound's interaction with its biological target.

Research into 2-aminopyrimidine derivatives as β-glucuronidase inhibitors has shown that the substituent at the C-4 position of the pyrimidine ring is a key determinant of activity. For instance, replacing the 4,6-dichloro groups of the starting material with various amines leads to a wide range of inhibitory potential. A compound featuring a piperazinyl substituent at C-4 was identified as a highly potent β-glucuronidase inhibitor, whereas a similar analog with a 4-phenylpiperazinyl group at the same position was found to be inactive. mdpi.com

Further studies on alkoxy substitutions at the C-4 position have indicated that the length of the alkoxy chain is important for in vitro β-glucuronidase inhibition. mdpi.com While a methoxy (B1213986) group resulted in an inactive compound, longer chains like butoxy and octyloxy conferred inhibitory activity. mdpi.com This suggests that larger, more lipophilic groups at this position may form favorable hydrophobic interactions within the target's binding site. mdpi.com

In the context of p21-Activated Kinase 1 (PAK1) inhibitors, modifications at the 5-position of the pyrimidine core have proven effective. The introduction of a bromide atom at this position, in combination with other structural modifications, yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity in cancer cell lines. nih.gov

The transformation of substituents can also lead to a significant enhancement of activity. For example, in a series of pyridothienopyrimidine derivatives, the conversion of pyridothienopyrimidine-2,4(1H,3H)-diones into 2,4-dichloro derivatives resulted in a marked increase in antibacterial activity. nih.gov This highlights that electron-withdrawing groups can play a crucial role in modulating biological efficacy.

| Compound/Modification | Target | Activity Measurement | Result | Source |

| C-4 Substitutions on 2-Aminopyrimidine | ||||

| Piperazinyl substituent | β-glucuronidase | IC₅₀ | 2.8 ± 0.10 µM | mdpi.com |

| 4-Phenylpiperazinyl substituent | β-glucuronidase | % Inhibition at 0.2 mM | <50% (Inactive) | mdpi.com |

| Butoxy substituent (on phenyl ring) | β-glucuronidase | IC₅₀ | 72.0 ± 6.20 µM | mdpi.com |

| Methoxy substituent (on phenyl ring) | β-glucuronidase | % Inhibition at 0.2 mM | <50% (Inactive) | mdpi.com |

| C-5 Substitutions on 2-Arylamino-4-aryl-pyrimidine | ||||

| Bromide at 5-position | PAK1 | Inhibition | Potent | nih.gov |

| Other Pyrimidine Ring Modifications | ||||

| Pyridothienopyrimidine-2,4(1H,3H)-dione | Various Bacteria | MIC | 64 to >128 µg/mL | nih.gov |

| 2,4-Dichloro-pyridothienopyrimidine | Various Bacteria | MIC | 4 to >128 µg/mL | nih.gov |

Impact of the 2,2,2-Trifluoroethoxy Group on Biological Potency and Selectivity

The inclusion of fluorine atoms or fluorinated groups in a molecule is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The 2,2,2-trifluoroethoxy group at the C-4 position of the pyrimidine ring is expected to significantly influence the compound's biological profile.

Fluorine's high electronegativity can alter the electronic properties of the pyrimidine ring, potentially modulating its interaction with target proteins. The trifluoromethyl (CF₃) group, a key component of the 2,2,2-trifluoroethoxy moiety, is recognized as a pivotal motif in many active anticancer compounds. mdpi.com This group is often proposed to be essential for anticancer activity and is expected to form hydrogen bonding interactions with amino acid residues in the active sites of target kinases like VEGFR-2 and HER-2. mdpi.com

In research focused on FGFR3 inhibitors, the introduction of two fluorine atoms into a 3,5-dimethoxyphenyl ring attached to a pyrimidine scaffold was shown to enhance inhibitory activity. gsconlinepress.com This suggests that fluorine substitution can be a key factor in improving potency. The trifluoroethoxy group can serve as a bioisostere for other groups, offering a unique combination of lipophilicity and electronic properties that can be advantageous for target binding and selectivity.

Role of the 2-Amino Moiety and its Derivatives in Target Binding and Activity

The 2-amino group is a crucial pharmacophoric feature for a wide range of 2-aminopyrimidine-based inhibitors. researchgate.net It frequently acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of protein kinases or other specific residues in an enzyme's active site. mdpi.comnih.gov

In studies of β-glucuronidase inhibitors, docking analyses revealed that the amine group attached to the pyrimidine ring forms a hydrogen bond with the carbonyl of a phenylalanine residue (Phe161). mdpi.com Similarly, for Polo-like kinase 4 (PLK4) inhibitors, the aminopyrimidine core was found to form essential interactions with the hinge region of the kinase. nih.gov The pyrimidine-amine moiety is also critical for the activity of dual-target BRD4/PLK1 inhibitors, where it engages in important hydrophobic interactions with key amino acid residues such as Pro82 and Val87. nih.gov

The indispensability of the 2-amino group has been demonstrated through substitution analysis. In the development of antimalarial 3,5-diarylaminopyridines, replacement or substitution of the 2-amino group led to a significant loss of activity, underscoring its critical role in the compound's mechanism of action. nih.gov These findings collectively establish that the 2-amino moiety is a fundamental component for target recognition and binding, often acting as the primary anchor point for the entire molecule.

| Target Enzyme | Key Interaction of 2-Amino Moiety | Interacting Residue(s) | Source |

| β-glucuronidase | Hydrogen Bond | Phe161 | mdpi.com |

| PLK4 | Hinge Region Binding | Not specified | nih.gov |

| BRD4 | Hydrophobic Interaction | Pro82, Val87 | nih.gov |

| Plasmodium falciparum (target) | Essential for Activity | Not specified | nih.gov |

Elucidation of Key Pharmacophoric Features for Desired Biological Outcomes

Based on extensive SAR studies of 2-aminopyrimidine analogs, a general pharmacophore model for biological activity can be proposed. This model integrates the essential contributions of the pyrimidine core, the 2-amino group, and the substituents at other positions on the ring. mdpi.comnih.gov

The key pharmacophoric features are:

A Hydrogen Bond Donor: The 2-amino group is a consistently crucial feature, acting as a hydrogen bond donor to interact with key residues (e.g., in the hinge region of kinases). mdpi.comnih.govnih.gov Its presence is often non-negotiable for potent activity. nih.gov

A Heterocyclic Scaffold: The pyrimidine ring serves as the central scaffold, correctly orienting the essential functional groups for optimal interaction with the target. nih.gov

Substituent at C-4: The group at the C-4 position significantly influences potency and selectivity. The size, lipophilicity, and electronic nature of this substituent are critical. For example, the trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine likely occupies a specific hydrophobic pocket while its fluorine atoms may engage in additional interactions. mdpi.commdpi.comgsconlinepress.com

Hydrophobic and/or Hydrogen Bonding Groups: Additional substituents on the pyrimidine ring or attached moieties can engage in further hydrophobic or hydrogen bonding interactions to enhance binding affinity. mdpi.comresearchgate.net For instance, docking studies on β-glucuronidase inhibitors showed that while the 2-amino group forms hydrogen bonds, other parts of the molecule engage in hydrophobic interactions with residues like Val446 and Tyr472. mdpi.com

Advanced Applications and Future Research Directions

Design and Rational Synthesis of Novel 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine Analogues for Enhanced Activity

The rational design of analogues based on the this compound scaffold is a promising strategy for discovering compounds with enhanced biological activity. Medicinal chemists employ several advanced techniques to guide the synthesis of new derivatives.

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that fit precisely into the active site. For instance, the 2-aminopyrimidine (B69317) core is known to form key interactions with the hinge region of many protein kinases. nih.gov By using the this compound structure as a starting point, computational docking studies can predict how modifications to the scaffold would improve binding affinity and selectivity for a specific kinase. The trifluoroethoxy group can be strategically positioned to interact with hydrophobic pockets or to form specific hydrogen bonds, thus enhancing potency.

Scaffold Hopping: This strategy involves replacing the central pyrimidine (B1678525) core with other heterocyclic systems while retaining the key pharmacophoric features, such as the 2-amine and 4-trifluoroethoxy groups. This can lead to the discovery of novel chemical series with improved properties, such as better solubility or a more favorable intellectual property position. nih.gov The goal is to maintain the biological activity of the original scaffold while optimizing its drug-like characteristics.

The synthesis of these rationally designed analogues often involves multi-step chemical processes. A common synthetic route to substituted 2-aminopyrimidines involves the condensation of a β-ketoester with guanidine. To introduce the trifluoroethoxy group, a precursor such as 4-chloro-pyrimidin-2-amine could be reacted with 2,2,2-trifluoroethanol (B45653) under basic conditions. Further modifications can be made at other positions of the pyrimidine ring to explore the structure-activity relationship (SAR) comprehensively. nih.gov

Exploration as Lead Compounds in Targeted Drug Discovery Programs

The pyrimidine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. nih.gov Consequently, this compound and its derivatives are excellent candidates for exploration as lead compounds in various targeted drug discovery programs.

Kinase Inhibition: Many clinically approved cancer drugs are kinase inhibitors built upon a pyrimidine core. nih.gov These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. Derivatives of 2-aminopyrimidine have been investigated as inhibitors of numerous kinases, including Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. nih.govnih.gov The this compound scaffold could be used to generate extensive compound libraries for screening against a wide panel of kinases to identify new anticancer agents.

Other Therapeutic Areas: Beyond oncology, pyrimidine derivatives have shown potential in treating a range of conditions. For example, certain substituted pyrimidines act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net The unique electronic properties of the trifluoroethoxy group could be leveraged to design analogues with high selectivity and potency for targets related to inflammatory diseases, infectious diseases, or neurological disorders.

Chemoinformatics and Database Mining for Identification of Related Bioactive Scaffolds

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. This approach can be instrumental in identifying new opportunities for the this compound scaffold.

By using the structure of this compound as a query, researchers can mine large chemical databases such as PubChem, ChEMBL, or Scifinder. These searches can identify other compounds that share the same core structure or have similar physicochemical properties. Analyzing the known biological activities of these related compounds can provide valuable insights into the potential targets and therapeutic applications for new analogues. This in silico approach can significantly accelerate the early stages of drug discovery by helping to prioritize synthetic efforts and biological screening.

Development of Selective Inhibitors for Specific Biological Targets Based on Mechanism of Action

A critical challenge in drug development is achieving selectivity for the intended biological target to minimize off-target effects and associated toxicity. The development of selective inhibitors requires a deep understanding of the mechanism of action at a molecular level.

Once a biological target for a this compound analogue is identified, detailed mechanistic studies are performed. Techniques like X-ray crystallography can reveal the precise binding mode of the inhibitor within the target's active site. This information is invaluable for guiding further chemical modifications to enhance selectivity. For example, if the trifluoroethoxy group is found to occupy a specific sub-pocket in the target protein, analogues can be designed to optimize this interaction, thereby increasing affinity for the desired target while decreasing affinity for closely related proteins. This iterative process of design, synthesis, and testing is fundamental to developing highly selective therapeutic agents. researchgate.net

The following table provides examples of different pyrimidine-based inhibitors and their designated biological targets, illustrating the versatility of this chemical scaffold.

Representative Pyrimidine-Based Inhibitors and Their Biological Targets| Compound Class | Biological Target | Therapeutic Area | Reference(s) |

|---|---|---|---|

| 2-Aminopyrimidine Derivatives | Polo-like kinase 4 (PLK4) | Cancer | nih.gov |

| Di-substituted Pyrimidines | EGFR Tyrosine Kinase | Cancer | nih.gov |

| 2-(4-methylsulfonylphenyl)pyrimidines | Cyclooxygenase-2 (COX-2) | Inflammation | researchgate.net |

| 5-Fluoroorotate | de novo Pyrimidine Biosynthesis | Infectious Disease | drugbank.com |

Integration of Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Solvent-Free and Catalysis-Driven Reactions: Traditional organic synthesis often relies on large quantities of volatile and hazardous solvents. Modern green chemistry approaches focus on minimizing or eliminating solvent use. For example, "Grindstone Chemistry," a solvent-free technique where reactants are ground together, has been successfully applied to the synthesis of dihydropyrimidinones. researchgate.net Furthermore, using efficient and reusable catalysts can reduce energy consumption and waste.

Multicomponent Reactions (MCRs): The synthesis of pyrimidine derivatives can often be achieved through multicomponent reactions, where three or more reactants are combined in a single step to form the final product. researchgate.net This approach is highly efficient, reduces the number of synthetic steps, and minimizes waste generation compared to traditional linear syntheses. Applying MCRs and other green techniques to the synthesis of fluorinated pyrimidines can lead to more cost-effective and environmentally friendly production processes. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine, and what reaction conditions are critical for high yield?

The synthesis typically involves nucleophilic substitution reactions on halogenated pyrimidine precursors. For example, replacing a chloro group at the 4-position of pyrimidin-2-amine with a trifluoroethoxy moiety via reaction with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Key parameters include:

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine core and substituent positions; ¹⁹F NMR identifies the trifluoroethoxy group .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- Infrared (IR) spectroscopy : Detects functional groups (e.g., N-H stretches for the amine group) .

Q. What are the common chemical reactions and mechanisms involving this compound?

- Alkylation/Acylation : The primary amine at the 2-position reacts with alkyl halides or acyl chlorides to form secondary amines or amides .

- Electrophilic Substitution : The electron-withdrawing trifluoroethoxy group directs electrophiles (e.g., nitration, halogenation) to specific positions on the pyrimidine ring .

- Cross-Coupling : Suzuki-Miyaura reactions can modify the pyrimidine ring if halogens are present, enabling diversification for structure-activity studies .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize side reactions during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the trifluoroethoxy group .

- Catalyst screening : Palladium catalysts improve coupling efficiency in cross-functionalization steps .

- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time identifies optimal conditions to suppress byproducts (e.g., over-alkylation) .

Q. How should researchers address contradictions in biological activity data for this compound?

- Standardized assays : Replicate studies using identical protocols (e.g., MIC for antimicrobial activity) to eliminate variability .

- Orthogonal validation : Combine enzymatic assays with cell-based models (e.g., cytotoxicity testing) to confirm target engagement .

- Purity verification : Ensure compounds are >95% pure via HPLC, as impurities can skew bioactivity results .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., replacing trifluoroethoxy with other alkoxy groups) to probe electronic effects .

- Biological profiling : Test analogs in functional assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity .

- Computational modeling : Use docking simulations to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

- Molecular docking : Predict binding modes to enzymes/receptors (e.g., using AutoDock Vina) based on the trifluoroethoxy group’s hydrophobicity .

- Molecular Dynamics (MD) : Simulate ligand-target stability over time to assess binding affinity .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. What experimental conditions influence the chemical stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.